![molecular formula C15H24S2Sn B15156387 (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane is an organotin compound that features a thienothiophene core with a hexyl side chain and a trimethylstannane group. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane typically involves the Stille coupling reaction. This reaction uses a palladium catalyst to couple an organotin compound with an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound (e.g., trimethylstannane) and organic halide (e.g., bromothieno[3,2-b]thiophene).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle increased volumes of reactants and solvents.
Continuous flow systems: To improve efficiency and yield.
Purification: Techniques such as distillation, recrystallization, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane undergoes several types of chemical reactions, including:
Substitution reactions: Where the trimethylstannane group can be replaced by other functional groups.
Oxidation reactions: Leading to the formation of sulfoxides or sulfones.
Coupling reactions: Such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Halides, nucleophiles, and bases under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted thienothiophenes.
Oxidation: Thienothiophene sulfoxides or sulfones.
Coupling: Extended π-conjugated systems for electronic applications.
Applications De Recherche Scientifique
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane involves its interaction with molecular targets through its electron-rich thienothiophene core. This interaction can modulate various pathways, including:
Electron transfer: Facilitating redox reactions.
Binding to proteins: Affecting enzyme activity or receptor function.
Formation of reactive intermediates: Leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]thiophene derivatives: Compounds with different substituents on the thienothiophene core.
Other organotin compounds: Such as trimethylstannyl-substituted thiophenes and furans
Uniqueness
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane stands out due to its specific combination of a hexyl side chain and a trimethylstannane group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propriétés
Formule moléculaire |
C15H24S2Sn |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
(2-hexylthieno[3,2-b]thiophen-5-yl)-trimethylstannane |
InChI |
InChI=1S/C12H15S2.3CH3.Sn/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12;;;;/h7,9H,2-6H2,1H3;3*1H3; |
Clé InChI |
CXVNAZXMXYZCAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(S1)C=C(S2)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
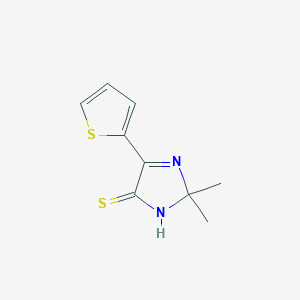
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
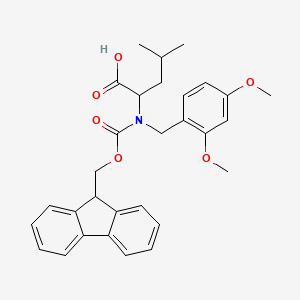
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)
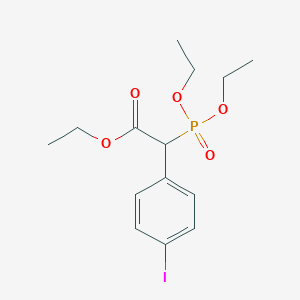
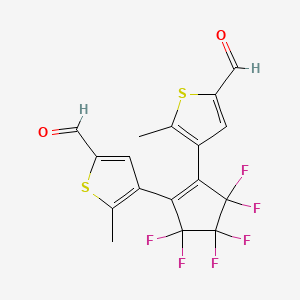
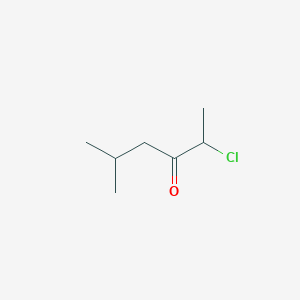
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)
